Home > Products > Screening Compounds P109731 > Delafloxacin meglumine
Delafloxacin meglumine - 352458-37-8

Delafloxacin meglumine

Catalog Number: EVT-254673
CAS Number: 352458-37-8
Molecular Formula: C25H29ClF3N5O9
Molecular Weight: 636.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Delafloxacin meglumine is a novel crystal form of Delafloxacin, a broad-spectrum anionic fluoroquinolone antibiotic. [, ] Meglumine, also known as N-methylglucamine, is an amino sugar derived from glucose. [] The combination of Delafloxacin with meglumine results in a salt form that exhibits improved properties compared to the parent drug. [] Delafloxacin meglumine is specifically recognized for its high purity and stability. []

Delafloxacin

Compound Description: Delafloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair [, ].

Relevance: Delafloxacin is the active pharmaceutical ingredient in Delafloxacin meglumine. Delafloxacin meglumine is a salt form of delafloxacin, specifically formed with meglumine to enhance its solubility and bioavailability [].

Meglumine

Compound Description: Meglumine, also known as methylglucamine, is an amino sugar derived from glucose. It is commonly used in pharmaceutical formulations as a solubilizer and excipient due to its ability to form salts with acidic drugs [].

Relevance: Meglumine is the counterion in Delafloxacin meglumine. The formation of the meglumine salt improves the solubility and stability of delafloxacin []. This salt form allows for various routes of administration, including both oral and parenteral [].

Meropenem trihydrate

Compound Description: Meropenem trihydrate is a broad-spectrum carbapenem antibiotic used to treat a wide range of bacterial infections [].

Relevance: Meropenem trihydrate is mentioned alongside delafloxacin meglumine as an example of an antibacterial agent, suggesting a potential therapeutic overlap or comparison in treating certain bacterial infections [].

Vaborbactam

Compound Description: Vaborbactam is a β-lactamase inhibitor often co-administered with carbapenem antibiotics like meropenem to overcome bacterial resistance mechanisms [].

Relevance: The mention of vaborbactam alongside meropenem trihydrate and delafloxacin meglumine suggests a potential context of comparing antibacterial agents with different mechanisms of action and potential applications in treating drug-resistant infections [].

Secnidazole

Compound Description: Secnidazole is a nitroimidazole antibiotic effective against anaerobic bacteria and certain parasites [].

Relevance: Secnidazole's inclusion alongside delafloxacin meglumine indicates a potential comparison or grouping based on their antibacterial properties, possibly focusing on their respective spectrums of activity [].

Benznidazole

Compound Description: Benznidazole is an antiparasitic drug primarily used to treat Chagas disease, caused by the parasite Trypanosoma cruzi [].

Relevance: Benznidazole, while not directly structurally related to delafloxacin meglumine, is mentioned in the context of new drug updates, suggesting a potential comparison in terms of their therapeutic applications or recent developments in the field of infectious disease treatments [].

Overview

Delafloxacin meglumine is a novel antibiotic compound belonging to the fluoroquinolone class, specifically designed to combat a range of bacterial infections, particularly those caused by resistant strains. It has been developed for the treatment of acute bacterial skin and skin structure infections. The compound is characterized by its enhanced activity against gram-positive bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and atypical pathogens. Delafloxacin is marketed under the trade name Baxdela and is available in both intravenous and oral formulations.

Source and Classification

Delafloxacin is synthesized from well-defined starting materials through a multi-step chemical process. It is classified as a fourth-generation fluoroquinolone, which distinguishes it from earlier generations by its broader spectrum of activity and improved pharmacokinetic properties. The active pharmaceutical ingredient is delafloxacin, while meglumine serves as a stabilizing agent that enhances solubility in aqueous environments.

Synthesis Analysis

Methods and Technical Details

The synthesis of delafloxacin meglumine typically involves several key steps:

  1. Preparation of Delafloxacin: The synthesis begins with 2,4,5-trifluorobenzoic acid as the starting material. Through a series of reactions, this compound is transformed into an intermediate, which is then hydrolyzed to yield delafloxacin.
  2. Formation of Delafloxacin Meglumine Salt: The final step involves reacting delafloxacin with meglumine in an aqueous solution. This reaction typically occurs under controlled temperature and stirring conditions to ensure complete dissolution and subsequent crystallization of the product.

The purification process is critical, as conventional methods often yield impurities that do not meet pharmaceutical standards. Recent advancements have introduced methods that achieve purities exceeding 99%, significantly enhancing the quality of the final product .

Molecular Structure Analysis

Structure and Data

Delafloxacin meglumine has a complex molecular structure characterized by its unique combination of components:

  • Molecular Formula: C18_{18}H12_{12}ClF3_3N4_4O4_4·C7_7H17_{17}N2_2O5_5
  • Molecular Weight: The molecular weight of delafloxacin meglumine is approximately 500.6 g/mol.
  • Structural Features: The structure includes a fluoroquinolone core with multiple functional groups that contribute to its antibacterial activity.

The compound exhibits polymorphism, with stable forms identified through X-ray diffraction analysis .

Chemical Reactions Analysis

Reactions and Technical Details

Delafloxacin meglumine undergoes various chemical reactions during its synthesis:

  • Hydrolysis Reaction: The hydrolysis of the intermediate compound leads to the formation of delafloxacin, which is crucial for activating its antibacterial properties.
  • Salt Formation: The reaction between delafloxacin and meglumine results in the formation of the salt form, which enhances solubility and stability in pharmaceutical formulations.

These reactions are optimized to minimize impurities and maximize yield, with reported yields around 82% to 83% for high-purity products .

Mechanism of Action

Delafloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By disrupting these processes, delafloxacin effectively halts bacterial growth and replication.

The mechanism involves binding to the active sites of these enzymes, preventing their normal function. This action is particularly effective against both gram-positive and gram-negative bacteria due to the broad-spectrum nature of fluoroquinolones .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Delafloxacin meglumine typically appears as a yellowish powder or cake.
  • Solubility: It exhibits variable solubility depending on pH levels; for instance, solubility increases significantly at higher pH levels (from <0.10 mg/mL at pH 6 to 32 mg/mL at pH 9) .
  • Hygroscopic Nature: The compound is hygroscopic, which affects its storage conditions.

Chemical Properties

  • Polymorphism: Different crystalline forms have been identified, including stable forms that are kinetically stable over a wide range of humidity levels.
  • Stability: The stability profile indicates that delafloxacin meglumine can maintain its integrity under various environmental conditions .
Applications

Delafloxacin meglumine has significant applications in clinical settings:

  • Antibacterial Treatment: It is primarily used for treating acute bacterial skin and skin structure infections caused by susceptible organisms.
  • Research Applications: Beyond clinical use, delafloxacin serves as a subject of research in microbiology and pharmacology, particularly in studies focused on antibiotic resistance mechanisms.

The development of delafloxacin represents an important advancement in antibiotic therapy, addressing the growing concern over multidrug-resistant bacterial infections while offering a robust option for healthcare providers .

Properties

CAS Number

352458-37-8

Product Name

Delafloxacin meglumine

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C25H29ClF3N5O9

Molecular Weight

636.0 g/mol

InChI

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

AHJGUEMIZPMAMR-WZTVWXICSA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O

Synonyms

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.